molecular formula C13H13N3O B12908604 Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime

Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime

Cat. No.: B12908604
M. Wt: 227.26 g/mol
InChI Key: UJVHTCPEWILTNB-LZWSPWQCSA-N
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Description

Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime is a substituted oxime derivative where the hydroxylamine moiety of acetaldehyde oxime is functionalized with a 2-methyl-6-phenylpyrimidin-4-yl group. This structural modification introduces steric hindrance and aromaticity, significantly altering its physicochemical and biological properties compared to simpler oximes like acetaldehyde oxime (CAS 107-29-9). Its crystal structure may be resolved using programs like SHELXL, a widely used tool for small-molecule refinement in X-ray crystallography .

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

(E)-N-(2-methyl-6-phenylpyrimidin-4-yl)oxyethanimine

InChI

InChI=1S/C13H13N3O/c1-3-14-17-13-9-12(15-10(2)16-13)11-7-5-4-6-8-11/h3-9H,1-2H3/b14-3+

InChI Key

UJVHTCPEWILTNB-LZWSPWQCSA-N

Isomeric SMILES

C/C=N/OC1=NC(=NC(=C1)C2=CC=CC=C2)C

Canonical SMILES

CC=NOC1=NC(=NC(=C1)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime typically involves the reaction of acetaldehyde with hydroxylamine in the presence of a base. The reaction conditions often include heating to facilitate the formation of the oxime. The use of calcium oxide (CaO) as a base has been reported to give quantitative yields under mild conditions .

Industrial Production Methods

Industrial production of this compound can be achieved through the oxime exchange method. This process involves the reaction of acetaldehyde with a suitable oxime precursor in the presence of nitrogen gas to prevent oxidation. The reaction mixture is then subjected to vacuum distillation to purify the product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime can undergo oxidation reactions to form corresponding nitriles or amides.

    Reduction: The compound can be reduced to form amines.

    Substitution: It can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.

Common Reagents and Conditions

Major Products

    Oxidation: Nitriles and amides.

    Reduction: Amines.

    Substitution: Alkylated or acylated oximes.

Scientific Research Applications

Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime involves its interaction with specific molecular targets. Oximes are known to reactivate acetylcholinesterase (AChE) by cleaving the bond between the enzyme and organophosphate inhibitors. This reactivation process is crucial in counteracting the toxic effects of organophosphates . Additionally, oximes can inhibit various kinases, contributing to their anticancer and anti-inflammatory properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Acetaldehyde Oxime (Parent Compound): A simple oxime (CH₃CH=NOH) with a low molecular weight (73.09 g/mol). It exists as a colorless liquid or crystalline solid and is highly flammable, requiring strict handling protocols to avoid contact with oxidizers and strong acids .
  • Target Compound : The addition of the 2-methyl-6-phenylpyrimidin-4-yl group increases molecular weight and introduces aromatic and hydrogen-bonding capabilities. This bulky substituent reduces volatility, likely making the compound a solid at room temperature with higher thermal stability.
  • However, the oxime functional group in the target compound distinguishes its reactivity .

Physicochemical Properties

Property Acetaldehyde Oxime Target Compound (Inferred) Pyrimidine Analogs (e.g., )
Physical State Liquid/Crystalline Solid Likely Solid Solid
Flammability High (UN 2332) Reduced (steric hindrance) Low (non-volatile solids)
Solubility Polar solvents Lower (hydrophobic group) Varies (dependent on substituents)
Reactivity Violent reactions with acids/oxidizers Moderate (stabilized by aromatic group) Stable under ambient conditions

Reactivity and Stability

  • Acetaldehyde Oxime: Reacts violently with strong acids (e.g., HNO₃, H₂SO₄) and oxidizers, necessitating storage in inert conditions .
  • Target Compound : The pyrimidinyl group may mitigate reactivity by delocalizing electron density, reducing susceptibility to acid-catalyzed decomposition. However, the oxime group retains nucleophilic character, enabling condensation or coordination reactions.
  • Derivatization Behavior : In GC-FID analysis (), simpler oximes form multiple derivatives (e.g., two peaks for acetaldehyde oxime). The target compound’s steric bulk may limit such isomerism, yielding a single derivatization product under similar conditions .

Analytical and Handling Considerations

  • Chromatography : While acetaldehyde oxime derivatives require GC-FID with PDMS/DVB fibers , the target compound’s higher molecular weight may necessitate HPLC-MS or elevated GC temperatures for analysis.
  • Storage : Unlike the parent compound, the target’s solid state and reduced flammability may permit storage at ambient temperature without specialized ventilation .

Biological Activity

Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic implications, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through a reaction between acetaldehyde and 2-methyl-6-phenylpyrimidin-4-amine under acidic or basic conditions. The resulting oxime structure is characterized by the presence of a pyrimidine ring, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds with similar oxime structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrimidine oximes possess antibacterial and antifungal properties. The effectiveness often correlates with the substituents on the aromatic ring, which can enhance interaction with microbial targets.

Table 1: Antimicrobial Activity of Pyrimidine Oximes

Compound NameAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
Compound A3264
Compound B1632
This compoundTBDTBD

Note: TBD = To Be Determined

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been found to inhibit key enzymes in microbial metabolism, disrupting their growth and reproduction.
  • Interaction with Cellular Targets : The oxime group may facilitate binding to specific receptors or enzymes within microbial cells, leading to cell death or growth inhibition.

Study 1: Antifungal Efficacy

In a study examining the antifungal properties of pyrimidine derivatives, this compound was tested against various fungal strains. The results showed promising antifungal activity comparable to established antifungal agents.

Study 2: Cytotoxicity Assessment

Another significant research effort focused on the cytotoxic effects of this compound on cancer cell lines. The findings indicated that it could induce apoptosis in certain cancer cells, suggesting potential applications in cancer therapy.

Research Findings

Recent investigations into this compound have revealed its potential as a therapeutic agent:

  • Anticancer Activity : Preliminary results suggest that this compound can inhibit tumor growth in vitro by targeting specific pathways involved in cell proliferation.
  • Safety Profile : Toxicological assessments indicate that the compound exhibits low toxicity in mammalian cells at therapeutic concentrations, making it a candidate for further development.

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